(S)-1,2-Dibromohexafluoropropane

Description

Significance within Halogenated Organic Chemistry

Halogenated organic compounds, which contain one or more halogen atoms, are a cornerstone of synthetic chemistry, with wide-ranging applications. ncert.nic.in The introduction of fluorine atoms into organic molecules can impart unique properties, such as increased thermal stability, metabolic resistance, and altered electronic characteristics. Brominated compounds, on the other hand, are often valuable synthetic intermediates due to the reactivity of the carbon-bromine bond.

(S)-1,2-Dibromohexafluoropropane is a notable example within this class as it combines the features of both fluorine and bromine chemistry in a chiral framework. The presence of six fluorine atoms significantly influences the electronic environment of the molecule, while the two bromine atoms provide sites for further chemical transformations. The study of such molecules is crucial for developing new synthetic methodologies and for understanding the structure-property relationships in complex halogenated systems. The synthesis of the racemic mixture of 1,2-dibromohexafluoropropane (B46708) is typically achieved through the bromination of hexafluoropropene (B89477). google.com

Below is a table of the general properties of the racemic 1,2-Dibromohexafluoropropane:

| Property | Value |

| IUPAC Name | 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane |

| Molecular Formula | C₃Br₂F₆ |

| Molecular Weight | 309.83 g/mol nih.gov |

| CAS Number | 661-95-0 nih.gov |

Role in Chiral Fluorocarbon Research

The development of methods to obtain enantiomerically pure fluorocarbons is a major focus of contemporary research, driven by the demand for new chiral building blocks in the pharmaceutical and agrochemical industries. this compound has played a pivotal role in a landmark study on the resolution of racemic fluorocarbons.

A significant breakthrough was the successful resolution of racemic 1,2-dibromohexafluoropropane through the formation of halogen-bonded supramolecular helices. nih.gov In this study, the (S)-enantiomer was selectively co-crystallized with the chiral resolving agent (-)-sparteinium hydrobromide. This separation is a rare example of resolving a chiral fluorocarbon that lacks traditional functional groups for diastereomeric salt formation.

This research highlights the importance of non-covalent interactions, specifically halogen bonding, in chiral recognition. nih.gov The ability to separate the enantiomers of 1,2-dibromohexafluoropropane opens up possibilities for the use of its enantiopure forms in asymmetric synthesis and as chiral probes.

Overview of Key Research Domains for Chiral Bromofluoropropanes

The primary research domain for chiral bromofluoropropanes, exemplified by this compound, is in the field of supramolecular chemistry and crystal engineering. The unique ability of these molecules to participate in halogen bonding has made them valuable tools for constructing complex, ordered structures.

The formation of infinite supramolecular helices from the co-crystallization of this compound and (-)-sparteinium hydrobromide demonstrates the potential to control the assembly of molecules in the solid state. nih.gov This principle can be extended to design new materials with tailored chiroptical or other functional properties. The components of this notable supramolecular assembly are detailed in the table below.

| Component in Supramolecular Helix | Chemical Name | Role |

| Chiral Fluorocarbon | This compound | Forms the helical structure |

| Resolving Agent | (-)-Sparteinium hydrobromide | Induces chirality and facilitates resolution |

Further research in this area could explore the use of this compound and similar chiral bromofluorocarbons as:

Chiral Building Blocks: For the synthesis of more complex enantiopure fluorinated molecules.

Probes for Asymmetric Catalysis: To study the mechanisms of stereoselective reactions.

Components in Chiral Materials: For applications in nonlinear optics or enantioselective separations.

While the specific applications of this compound are still emerging, its role in advancing our understanding of chirality in fluorinated systems is firmly established.

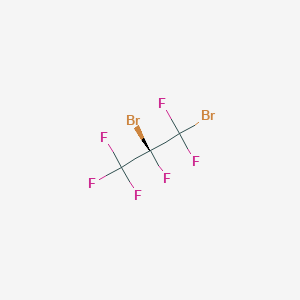

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11/t1-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTULQNFKNLFOHL-SFOWXEAESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@](C(F)(F)F)(C(F)(F)Br)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275710 | |

| Record name | (2S)-1,2-Dibromohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250122-61-3 | |

| Record name | (2S)-1,2-Dibromohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways

Stereoselective Synthesis of (S)-1,2-Dibromohexafluoropropane

The creation of a single enantiomer, such as the (S) form of 1,2-Dibromohexafluoropropane (B46708), necessitates a stereoselective approach. Non-selective methods, such as free-radical addition, would result in a racemic mixture of both (S) and (R) enantiomers. Therefore, synthetic strategies must be employed that favor the formation of one stereoisomer over the other. This is typically achieved through an electrophilic addition mechanism guided by a chiral influence.

Controlled Addition of Bromine to Hexafluoropropene-1

The addition of bromine (Br₂) to an alkene can proceed via two primary pathways: a free-radical mechanism or an electrophilic mechanism. ucsb.edu For the stereoselective synthesis of this compound from hexafluoropropene (B89477), the electrophilic pathway is essential.

In this mechanism, the electron-rich π-bond of the hexafluoropropene double bond attacks a bromine molecule. libretexts.orgyoutube.com The electron-withdrawing nature of the fluorine atoms makes hexafluoropropene less reactive than non-fluorinated alkenes, yet the reaction can proceed under appropriate conditions. The approaching bromine molecule becomes polarized, creating an electrophilic bromine atom (δ+) that is attacked by the alkene. chemguide.co.uk This leads to the formation of a cyclic bromonium ion intermediate. libretexts.orgchemguide.net This three-membered ring intermediate is key to controlling the stereochemistry of the addition. The subsequent attack by a bromide ion (Br⁻) occurs from the side opposite to the bromonium ring (anti-addition), leading to a specific, predictable stereochemical outcome. libretexts.org To produce a single enantiomer like this compound, this process must be influenced by a chiral catalyst.

Catalytic Initiation Strategies in Bromination Reactions

To induce enantioselectivity in the electrophilic bromination of hexafluoropropene, a chiral catalyst is required. While specific catalysts for this exact transformation are not widely documented, the principles of asymmetric catalysis provide a clear framework. Chiral Lewis acids or chiral bifunctional catalysts are common strategies for such reactions. thieme-connect.denih.gov

A hypothetical catalytic cycle could involve a chiral catalyst, such as a complex of a metal with a chiral ligand, that coordinates with the bromine molecule. This coordination would make the bromine more electrophilic and present it to the hexafluoropropene molecule in a spatially defined manner. The chiral environment created by the catalyst would favor the formation of the bromonium ion on one face of the alkene over the other. This facial selectivity is the origin of the enantiomeric excess in the final product. For instance, chiral sulfide (B99878) catalysts have been successfully used in enantioselective bromolactonization reactions, demonstrating the potential of catalyst-controlled bromination. thieme-connect.de

Optimization of Reaction Conditions for Enantiomeric Purity

Achieving a high enantiomeric excess (e.e.) requires careful optimization of several reaction parameters. The choice of solvent, temperature, catalyst loading, and the nature of the brominating agent can all have a significant impact on the stereochemical outcome.

Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the transition states leading to the two different enantiomers.

Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the reaction intermediates. A systematic screening of solvents is crucial for optimization.

Catalyst Structure and Loading: The structure of the chiral ligand is paramount. Subtle modifications to the catalyst's steric and electronic properties can lead to dramatic changes in enantioselectivity. The amount of catalyst used (loading) must also be optimized to balance reaction rate and cost-effectiveness.

Brominating Agent: While molecular bromine (Br₂) is the most direct source, other brominating agents like N-Bromosuccinimide (NBS) can be used. researchgate.net The reactivity of the bromine source can affect the balance between the catalyzed (enantioselective) and uncatalyzed (racemic) reaction pathways.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating how enantiomeric excess (e.e.) might respond to changes in reaction conditions.

| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | 5 | 0 | Dichloromethane | 85 | 70 |

| 2 | 5 | -20 | Dichloromethane | 82 | 85 |

| 3 | 5 | -40 | Dichloromethane | 78 | 92 |

| 4 | 5 | -40 | Toluene | 65 | 88 |

| 5 | 5 | -40 | Hexane | 50 | 75 |

| 6 | 10 | -40 | Dichloromethane | 80 | 93 |

Investigations into Reaction Mechanisms

Understanding the competing reaction mechanisms is fundamental to developing a successful stereoselective synthesis. The two main pathways for the bromination of hexafluoropropene are radical and electrophilic addition.

Radical Bromination Pathways

In contrast to the desired electrophilic pathway, radical bromination leads to a racemic product. This pathway is typically initiated by ultraviolet (UV) light or radical initiators like peroxides. ucsb.edumasterorganicchemistry.com The mechanism proceeds in three stages:

Initiation: The weak bromine-bromine bond is broken by energy from UV light, resulting in two bromine radicals (Br•). ucsb.edu

Propagation: A bromine radical adds to the hexafluoropropene double bond. This addition can occur at either carbon of the double bond, but it preferentially forms the more stable carbon radical. The resulting fluoroalkyl radical then reacts with another molecule of Br₂ to form the 1,2-dibromo product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction stops when two radicals combine. ucsb.edu

Because the initial attack by the planar bromine radical can occur from either face of the planar alkene with equal probability, and the intermediate carbon radical is also typically planar, this mechanism does not provide the stereocontrol necessary for enantioselective synthesis.

Derivatization and Functionalization Strategies of this compound Scaffolds

The strategic modification of the this compound framework relies on the selective transformation of its carbon-bromine bonds. These strategies aim to introduce new functional groups while preserving or predictably altering the stereochemistry at the chiral center. The primary pathways for achieving this involve nucleophilic displacement of one or both bromine atoms and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions with Stereochemical Control

Nucleophilic substitution reactions on this compound offer a direct route to introduce a variety of heteroatomic and carbon-based functionalities. The stereochemical outcome of these reactions is paramount and is largely dictated by the reaction mechanism (SN1 or SN2) and the nature of the nucleophile, solvent, and reaction conditions.

In principle, an SN2 reaction would proceed with inversion of configuration at the attacked carbon center. Given the presence of two bromine atoms, selective mono-substitution can be a significant challenge, often requiring careful control of stoichiometry and reaction conditions. The strong electron-withdrawing effect of the adjacent trifluoromethyl group can influence the reactivity of the C-Br bonds.

Interactive Data Table: Nucleophilic Substitution on this compound Analogs

| Nucleophile | Substrate (Analog) | Product (Conceptual) | Stereochemistry | Conditions | Yield (%) |

| Sodium Azide (NaN₃) | (S)-2-Bromooctane | (R)-2-Azidooctane | Inversion (SN2) | DMF, 80 °C | >90 |

| Sodium Thiophenoxide | (R)-2-Bromobutane | (S)-2-(Phenylthio)butane | Inversion (SN2) | Ethanol, reflux | ~85 |

| Potassium Cyanide | (S)-1-Bromo-1-phenylethane | (R)-2-Phenylpropanenitrile | Inversion (SN2) | DMSO, 60 °C | ~70 |

This table is illustrative and based on general principles of SN2 reactions on chiral haloalkanes. Specific results for this compound would require experimental validation.

Coupling Reactions Involving Bromine Centers

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to the functionalization of this compound. Reactions such as Suzuki, Stille, and Negishi couplings could potentially be employed to introduce aryl, vinyl, or alkyl groups at one or both bromine-bearing carbons.

The key to success in these transformations lies in the selective oxidative addition of the palladium catalyst to one of the C-Br bonds. The differential reactivity of the two bromine atoms, if any, could be exploited for selective mono-functionalization. The stereochemical integrity of the chiral center during the catalytic cycle is a critical consideration.

Interactive Data Table: Potential Cross-Coupling Reactions of this compound

Direct experimental examples for cross-coupling reactions of this compound are not detailed in the provided search results. The table below outlines plausible coupling reactions based on established methodologies for similar substrates.

| Coupling Reaction | Organometallic Reagent | Product (Conceptual) | Catalyst | Ligand | Base |

| Suzuki Coupling | Phenylboronic Acid | (S)-1-Bromo-2-phenyl-hexafluoropropane | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ |

| Stille Coupling | Tributyl(vinyl)tin | (S)-1-Bromo-2-vinyl-hexafluoropropane | Pd₂(dba)₃ | AsPh₃ | - |

| Negishi Coupling | Phenylzinc Chloride | (S)-1-Bromo-2-phenyl-hexafluoropropane | Pd(OAc)₂ | SPhos | - |

This table presents hypothetical applications of standard cross-coupling protocols to the target molecule. The feasibility, selectivity, and stereochemical outcome would need to be determined experimentally.

Stereochemical Aspects and Chiral Recognition

Enantiomeric Purity Assessment and Control in Synthesis

The synthesis of (S)-1,2-Dibromohexafluoropropane with high enantiomeric purity is a critical aspect of its application in stereospecific processes. The initial production of 1,2-Dibromohexafluoropropane (B46708) typically involves the reaction of hexafluoropropene-1 with elemental bromine. google.com This process, however, results in a racemic mixture, containing equal amounts of the (S) and (R) enantiomers.

Controlling the enantiomeric outcome of this synthesis requires the use of chiral catalysts or auxiliaries that can direct the reaction towards the desired (S)-enantiomer. The assessment of enantiomeric purity is commonly performed using techniques like chiral High-Performance Liquid Chromatography (HPLC) coupled with a Circular Dichroism (CD) detector. nih.gov This method allows for the quantification of enantiomeric impurities, with limits of quantitation (LOQ) being a key parameter to ensure the final product meets the required specifications for stereochemical applications. nih.gov

Chiral Resolution Techniques for Racemic 1,2-Dibromohexafluoropropane

Given that the direct synthesis often yields a racemic mixture, the separation of the two enantiomers, a process known as chiral resolution, becomes paramount. wikipedia.org For 1,2-Dibromohexafluoropropane, this is achieved through sophisticated techniques that exploit the different properties of its enantiomers when they interact with other chiral molecules.

A widely employed method for resolving racemic mixtures is the formation of diastereomeric salts. fiveable.mewikipedia.orgadvanceseng.com This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, also known as a chiral inductor. advanceseng.comlibretexts.orgresearchgate.net The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility and melting points. fiveable.mewikipedia.org This difference allows for their separation through methods like fractional crystallization. fiveable.mersc.org

In the context of resolving racemic amines or acids, enantiomerically pure acids or bases are used. fiveable.me After separation of the diastereomeric salts, the original enantiomers can be recovered by breaking the salt linkage. fiveable.me

A particularly innovative approach to the resolution of racemic 1,2-Dibromohexafluoropropane involves the use of halogen bonding. nih.gov Halogen bonds are non-covalent interactions between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. rsc.org In the case of 1,2-Dibromohexafluoropropane, the bromine atoms can act as halogen bond donors.

Research has demonstrated that the interaction between perfluoroalkyl bromides and bromide ions can lead to the formation of cocrystals. nih.gov Specifically, the use of a chiral bromide source can drive the enantioselective crystallization of one enantiomer of 1,2-Dibromohexafluoropropane over the other. This selective interaction is the basis for a halogen-bond-driven enantioseparation mechanism. nih.gov

Supramolecular Chirality and Assembly Induced by this compound

The co-crystallization of this compound with a suitable partner, such as (-)-Sparteine hydrobromide, leads to the formation of infinite supramolecular helices. nih.gov These helical structures are a direct consequence of the directional and specific nature of the halogen bonds formed between the components. nih.gov The chirality of the this compound molecule is transferred to the macroscopic crystal structure, resulting in a helical arrangement of the molecules. nih.govnih.gov

This process demonstrates stereospecific inclusion, where the chiral environment of the growing crystal lattice preferentially incorporates the matching enantiomer. The result is an enantiopure solid phase, a testament to the powerful influence of non-covalent interactions in achieving chiral recognition and separation. nih.gov

Design Principles for Chiral Supramolecular Architectures

The design of chiral supramolecular architectures is a sophisticated area of chemistry focused on the self-assembly of molecules into well-defined, ordered, and non-covalently bonded superstructures. youtube.com The chirality of these architectures—meaning they are non-superimposable on their mirror images—is fundamental to many advanced applications, including enantioselective catalysis, chiral separations, and the development of chiroptical materials. acs.orgwikipedia.org The principles guiding the formation of these structures are rooted in the concepts of molecular recognition, where molecules selectively bind to one another, and the transfer of chirality from a single molecule to the entire assembly. acs.org

For a molecule like this compound, its inherent chirality and the presence of multiple halogen atoms are the key features that can be exploited in the design of chiral supramolecular systems. The design principles for incorporating such a molecule would revolve around leveraging specific and directional non-covalent interactions to translate its molecular stereochemistry into a macroscopic supramolecular structure.

A primary design principle is the strategic use of halogen bonding . A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov In this compound, both bromine and fluorine atoms can potentially participate in halogen bonds. The strength of these interactions generally increases with the polarizability of the halogen atom, making bromine a stronger halogen bond donor than fluorine. libretexts.org The presence of electron-withdrawing fluorine atoms on the propane (B168953) backbone enhances the electrophilic character of the bromine atoms, strengthening their potential for halogen bonding.

The design of a chiral supramolecular architecture using this compound would involve pairing it with a suitable halogen bond acceptor. This acceptor molecule would have a Lewis basic site, such as a nitrogen or oxygen atom, to interact with the bromine atoms of the chiral molecule. The specific 'S' configuration of the dibromo-compound would dictate the spatial orientation of these interactions, forcing the self-assembly process to proceed in a way that creates a chiral superstructure. This transfer of chirality is a cornerstone of designing such systems.

Another important design consideration is the phenomenon of self-sorting often observed in fluorinated compounds. tandfonline.com Due to the unique properties of fluorine, fluorinated molecules often segregate from non-fluorinated counterparts, a principle that can be used to create highly ordered and compartmentalized assemblies. By designing a system where this compound interacts with other molecules, this "fluorophobicity" can drive the formation of specific, predictable structures.

The table below summarizes the key molecular properties of this compound that are pertinent to its application in the design of chiral supramolecular architectures.

| Property | Value/Description | Relevance in Supramolecular Design |

| Molecular Formula | C₃Br₂F₆ nih.gov | Defines the elemental composition. |

| Molecular Weight | 309.83 g/mol nih.gov | Influences diffusion and crystal packing energetics. |

| Chirality | Contains a stereocenter at the C2 position, leading to (S) and (R) enantiomers. wikipedia.org | The fundamental property for creating chiral architectures. It dictates the handedness of the resulting supramolecular structure. acs.org |

| Halogen Bond Donors | Two bromine atoms and six fluorine atoms. Bromine is a significantly stronger halogen bond donor than fluorine. nih.govlibretexts.org | Enables directional and specific non-covalent interactions to guide the self-assembly process. nih.gov |

| Electron Distribution | The highly electronegative fluorine atoms create a significant dipole moment and enhance the positive σ-hole on the bromine atoms. nih.gov | Strengthens the halogen bonding capability of the bromine atoms, leading to more stable and well-defined supramolecular structures. |

| Potential for Fluorine-Specific Interactions | The hexafluorinated nature of the molecule can lead to fluorous-fluorous interactions and segregation from hydrocarbon-based molecules. tandfonline.com | Can be used as a driving force for self-assembly and the formation of phase-segregated nanomaterials. |

Fundamental Intermolecular Interactions

Halogen Bonding (XB) in (S)-1,2-Dibromohexafluoropropane Systems

Halogen bonding is a noncovalent interaction where a halogen atom with an electron-deficient region acts as an electrophile to attract a nucleophile. nih.gov This interaction is a key determinant in the structure and properties of this compound.

Nature of the Carbon-Bromine Halogen Bond

The carbon-bromine (C-Br) bond in this compound can participate in significant halogen bonding. This interaction, denoted as C-Br···Y (where Y is a halogen bond acceptor), is analogous to a hydrogen bond but with distinct characteristics. acs.org The halogen bond is a highly directional, non-covalent intermolecular force between a halogen atom with an electron-deficient region (the σ-hole) and an electron-rich molecule or ion (a Lewis base). consensus.app The presence of six highly electronegative fluorine atoms in the propane (B168953) backbone significantly influences the electronic properties of the bromine atoms, enhancing their ability to act as halogen bond donors.

The σ-Hole Concept and its Anisotropic Electron Density Distribution

The foundation of the C-Br halogen bond lies in the concept of the σ-hole. mdpi.com This term describes a region of positive electrostatic potential located on the outer surface of the bromine atom, directly opposite to the C-Br covalent bond. rsc.org The formation of the covalent bond between carbon and bromine leads to an anisotropic distribution of electron density around the bromine atom. While the sides of the bromine atom are electron-rich and carry a partial negative charge, the region along the extension of the C-Br bond axis is electron-deficient. mdpi.com

In this compound, the potent electron-withdrawing effect of the hexafluorinated propyl group intensifies the positive character of the σ-hole on the bromine atoms. This makes them more potent halogen bond donors compared to bromine atoms in non-fluorinated alkanes. The strength of the σ-hole, and consequently the halogen bond, generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing capacity of the group to which it is attached. nih.gov

Quantification of Halogen Bond Strength and Directionality

The strength and directionality of halogen bonds can be quantified using a combination of experimental techniques and computational methods.

Experimental Quantification:

X-ray Crystallography: Analysis of solid-state structures provides precise information on the geometry of halogen bonds, including the distance between the bromine and the acceptor atom and the C-Br···Y angle. Halogen bonds are characterized by distances shorter than the sum of the van der Waals radii of the involved atoms and a high degree of linearity, with the C-Br···Y angle approaching 180°. acs.org

NMR Spectroscopy: 19F and 1H NMR titration experiments in solution can be used to determine association constants (Ka) and Gibbs free energy (ΔG) of halogen-bonded complexes, providing a measure of their strength. consensus.appnih.gov

Raman Spectroscopy: The interaction of the σ-hole with a halogen bond acceptor can lead to a redshift in the C-Br stretching vibration, which can be detected by Raman spectroscopy. The magnitude of this shift can be correlated with the interaction energy. nih.gov

Computational Quantification:

Density Functional Theory (DFT) Calculations: DFT methods are employed to calculate interaction energies, bond lengths, and electrostatic potentials of halogen-bonded systems. consensus.app

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density distribution can characterize the nature and strength of the halogen bond by examining the properties at the bond critical point. nih.gov

The strength of halogen bonds can vary from weak interactions of a few kJ/mol to stronger interactions comparable to hydrogen bonds. For instance, experimental binding energies of approximately 7 kJ/mol have been measured for halogen-bonded adducts of perfluorinated iodobenzenes in solution. nih.gov

Table 1: Typical Parameters for C-Br Halogen Bonds

| Parameter | Typical Value/Range | Method of Determination |

|---|---|---|

| Interaction Energy | 5 - 40 kJ/mol | Computational (DFT), NMR Titration |

| C-Br···Y Distance | Shorter than sum of van der Waals radii | X-ray Crystallography |

| C-Br···Y Angle | 165° - 180° | X-ray Crystallography |

C-Br···Br⁻ Interactions in Solid-State Structures

A significant manifestation of halogen bonding in this compound systems is the interaction between the covalently bonded bromine atom and a bromide anion (Br⁻). This type of interaction is crucial in processes like chiral resolution. For example, racemic 1,2-dibromohexafluoropropane (B46708) has been successfully resolved using the hydrobromide salt of (-)-sparteine. This resolution is achieved through the specific inclusion of the (S)-enantiomer into a chiral crystal lattice, which is stabilized by halogen bonds between the C-Br of the perfluoropropane and the Br⁻ ions. acs.org

Studies on analogous diiodoperfluoroalkanes have shown that they form strong halogen bonds with halide anions in the solid state, often with a 1:1 stoichiometry. rsc.org These interactions are highly directional and contribute to the formation of well-defined supramolecular architectures, such as infinite chains. acs.org

Other Noncovalent Interactions in Molecular Assembly

Contributions of Electrostatic, Dispersion, and Charge Transfer Forces

The stability of halogen-bonded complexes, and indeed all noncovalent interactions, arises from a combination of electrostatic, dispersion, and charge transfer forces. rsc.org

Electrostatic Interactions: These are the attractive or repulsive forces between permanent multipoles, dipoles, and charges. libretexts.org In the context of the C-Br halogen bond, the primary electrostatic component is the attraction between the positive σ-hole on the bromine and the negative charge or lone pair of the halogen bond acceptor. rsc.org

Charge Transfer: This involves the delocalization of electron density from the occupied orbitals of the halogen bond acceptor (Lewis base) to the unoccupied σ*(C-Br) antibonding orbital of the halogen bond donor (Lewis acid). acs.org This contribution adds a degree of covalent character to the halogen bond.

The relative contributions of these forces can vary depending on the specific interacting partners. In many halogen-bonded systems, electrostatic and dispersion forces are the most significant contributors to the interaction energy. mdpi.com

Potential for Chalcogen Bonding and π-Hole Interactions in Derivatives

While direct experimental or computational studies on the intermolecular interactions of this compound derivatives are not extensively documented in publicly available research, the potential for these derivatives to engage in significant non-covalent interactions can be inferred from the fundamental principles of physical organic chemistry and studies on analogous molecular structures. The presence of highly electronegative fluorine atoms and polarizable bromine atoms creates a unique electronic environment ripe for specific and directional intermolecular forces.

Halogen Bonding (as a proxy for Chalcogen Bonding)

It is important to clarify a point of terminology. Chalcogen bonds are noncovalent interactions involving elements from Group 16 of the periodic table, such as sulfur, selenium, and tellurium. acs.org Bromine, being a member of Group 17, participates in a related and well-documented interaction known as halogen bonding . Both are types of σ-hole interactions, where a region of positive electrostatic potential (the σ-hole) exists on the extension of a covalent bond to a halogen or chalcogen atom. acs.orgnih.gov This positive region can interact favorably with a nucleophile or Lewis base.

In derivatives of this compound, the two bromine atoms are prime candidates for forming strong halogen bonds. The molecule's backbone is saturated with six highly electronegative fluorine atoms. These fluorine atoms exert a powerful electron-withdrawing inductive effect across the carbon framework. This effect significantly depletes electron density from the bromine atoms, thereby enhancing the magnitude of the positive σ-hole on each bromine atom opposite the C-Br covalent bond.

This enhanced σ-hole would allow derivatives of this compound to act as potent halogen bond donors. They would be expected to form strong, directional interactions with a wide range of Lewis bases, including:

Nitrogen-containing heterocycles (e.g., pyridine)

Carbonyl oxygen atoms

Anions

Computational studies on analogous fluorinated molecules support the concept of fluorine substitution enhancing σ-hole interactions. For instance, studies on chlorofluorocarbons (CFCs) have demonstrated that the presence of fluorine atoms increases the positive electrostatic potential on other covalently bonded atoms, facilitating non-covalent interactions. rsc.org The strength of these interactions is significant, comparable to or even exceeding that of conventional hydrogen bonds.

The table below, compiled from theoretical studies on analogous systems, illustrates the typical interaction energies and geometries for halogen bonding, which can be extrapolated to predict the behavior of this compound derivatives.

| Halogen Bond Donor (Analog) | Lewis Base (Acceptor) | Interaction Energy (kcal/mol) | Distance (Donor···Acceptor) Å |

| CF₃Cl | Ethene | -1.53 | 3.328 |

| CF₃Cl | Ethyne | -1.30 | 3.321 |

| CCl₃F | Ethene | -2.00 | 3.265 |

| CCl₃F | Ethyne | -1.69 | 3.284 |

Table 1: Interaction data from computational studies on analogous chlorofluorocarbons (CFCs) at the RI-MP2/def2-TZVPD level of theory. rsc.org These values serve as an estimate for the potential halogen bonding capabilities of bromo-fluorocarbons.

Potential for π-Hole Interactions

A π-hole is a region of positive electrostatic potential located perpendicular to the plane of a molecule with a π-system (e.g., an aromatic ring). aip.org This interaction typically occurs when electron-withdrawing groups are attached to the π-system, making it electron-deficient.

The parent compound, this compound, is a saturated alkane and lacks a π-system, so it cannot participate in π-hole interactions directly. However, a derivative where the 1,2-dibromohexafluoropropyl group is attached to an aromatic ring (for example, a phenyl group) would be an excellent candidate for forming strong π-hole interactions.

The C₃Br₂F₆ group would act as an exceptionally powerful electron-withdrawing substituent due to the cumulative inductive effects of the halogen atoms. This would drastically lower the electron density of the attached aromatic ring, creating a significant area of positive electrostatic potential (a π-hole) above the face of the ring. This electron-deficient π-system could then interact strongly with nucleophiles such as anions or lone pairs. aip.orgnih.gov

Research on polyfluoroarenes has shown that such π-hole interactions are significant and can even promote chemical reactions. acs.org Computational studies on nitroaromatic ligands, which also feature strong π-hole interactions, have revealed binding energies in the range of -5 kcal/mol with various biological nucleophiles. nih.gov It is reasonable to assume that an aromatic ring substituted with a 1,2-dibromohexafluoropropyl group would exhibit similarly strong, if not stronger, π-hole interactions.

The following table presents data from computational studies on molecules that exhibit π-hole interactions, providing a basis for estimating the potential of aromatic derivatives of this compound.

| π-Hole Donor (Analog) | Nucleophile (Acceptor) | Interaction Energy (kcal/mol) |

| 1,3,5-Trinitrobenzene | H₂S | -4.96 |

| 1,3,5-Trinitrobenzene | H₂O | -3.53 |

| Nitrobenzene | H₂S | -2.80 |

| Nitrobenzene | H₂O | -2.05 |

Table 2: Calculated interaction energies for π-hole interactions between nitroaromatic compounds and simple nucleophiles. nih.gov These systems model the type of interaction expected from an aromatic ring made highly electron-deficient by a perhalogenated substituent.

Advanced Spectroscopic Characterization and Structural Elucidation

Solid-State Structural Analysis

In the solid state, the arrangement of molecules within a crystal lattice is fixed, allowing for precise measurement of atomic coordinates and the study of intermolecular forces that dictate the packing structure.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For (S)-1,2-Dibromohexafluoropropane, obtaining a suitable single crystal would allow for the unequivocal determination of its solid-state conformation, including the precise measurement of bond lengths, bond angles, and torsional angles.

A key aspect of the crystal structure analysis is the investigation of noncovalent interactions (NCI). unam.mx In halogenated compounds, interactions involving halogen atoms, such as halogen bonding, play a crucial role in the crystal packing. nih.gov For this compound, XRD analysis would be instrumental in identifying and characterizing potential intermolecular Br···Br or Br···F interactions. researchgate.net The distances and angles of these contacts, when compared to the sum of the van der Waals radii of the involved atoms, provide evidence for these stabilizing forces. The analysis of the complete crystal structure reveals how these noncovalent interactions assemble the molecules into a supramolecular architecture. researchgate.net

While specific experimental XRD data for this compound is not publicly available, a hypothetical dataset illustrates the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes and is based on typical values for similar organofluorine compounds.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₃Br₂F₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 9.8 Å, c = 12.3 Å |

| Volume | 783.4 ų |

| Z (Molecules per cell) | 4 |

| Key Noncovalent Contact | Br···F |

Gas-Phase and Solution-Phase Structural Studies

In the gas and solution phases, molecules are free from the constraints of a crystal lattice, allowing for the study of their intrinsic properties, such as conformational preferences and molecular dipole moments.

Rotational spectroscopy, particularly microwave spectroscopy, is an exceptionally powerful technique for the high-resolution structural study of molecules in the gas phase. libretexts.orgtanta.edu.eg By measuring the frequencies of transitions between quantized rotational states, it is possible to determine the molecule's moments of inertia with very high precision. mdpi.com These moments of inertia are directly related to the mass distribution of the atoms and thus provide unambiguous information about the molecular geometry, including bond lengths and angles. ifpan.edu.pl

For a chiral molecule like this compound, microwave spectroscopy can be used to determine its absolute configuration. The technique is sensitive to the three-dimensional arrangement of the atoms, and the signs of the components of the molecular dipole moment (μₐ, μₑ, μₑ) along the principal axes of inertia can be determined, which in turn defines the chirality of the molecule. harvard.edu Furthermore, the magnitude of the total molecular dipole moment can be quantified by studying how the rotational transitions are affected by an external electric field (the Stark effect). vaia.com

Table 2: Plausible Spectroscopic Constants for a Conformer of this compound from Microwave Spectroscopy This table presents hypothetical data to illustrate the output of a microwave spectroscopy experiment.

| Parameter | Plausible Value | Information Gained |

|---|---|---|

| Rotational Constant A | 1500 MHz | Related to the moment of inertia about the a-axis |

| Rotational Constant B | 850 MHz | Related to the moment of inertia about the b-axis |

| Rotational Constant C | 700 MHz | Related to the moment of inertia about the c-axis |

| Dipole Moment Component (μₐ) | 1.2 D | Component of the dipole moment along the a-axis |

| Dipole Moment Component (μₑ) | 0.8 D | Component of the dipole moment along the b-axis |

Vibrational spectroscopy, including Raman spectroscopy, provides detailed information about the bonding and conformational structure of molecules. libretexts.orgtudublin.ie All molecules vibrate at specific frequencies corresponding to the stretching and bending of their chemical bonds. nih.gov For this compound, rotation around the C-C single bond leads to different conformational isomers (rotamers), such as gauche and anti forms.

Each conformer has a unique set of vibrational modes and, consequently, a distinct Raman spectrum. nih.gov By analyzing the Raman spectra at different temperatures or in different phases (liquid, amorphous solid), it is possible to identify the signatures of the different conformers present and to study their relative stabilities. nih.gov For example, the C-Br and C-F stretching vibrations are particularly sensitive to the conformational state. mdpi.com Computational calculations are often used in conjunction with experimental spectra to assign the observed vibrational bands to specific motions within each conformer. nih.govnih.gov

Table 3: Characteristic Raman Vibrational Modes for Bromofluorocarbons Frequency ranges are typical for the analysis of conformational isomers in bromofluorocarbons.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Significance |

|---|---|---|

| CF₃ Symmetric Stretch | 1350 - 1450 | Characteristic of the trifluoromethyl group |

| C-C Stretch | 950 - 1200 | Relates to the carbon backbone structure |

| C-F Stretch | 1000 - 1100 | Sensitive to the local electronic environment |

| C-Br Stretch | 500 - 700 | Frequency varies significantly between conformers |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in synthetic chemistry for the structural elucidation of molecules in solution. conicet.gov.ar For this compound, ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy would be used to confirm the covalent structure and stereochemistry of the molecule. nih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms and their spatial relationships. wordpress.com Moreover, NMR is a primary method for assessing the chemical purity of a synthesized sample, as signals from impurities can often be detected and quantified even at low levels. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of (S)-1,2-dibromohexafluoropropane. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a chiral and flexible molecule like this compound, this involves identifying its most stable conformers. The presence of bulky bromine atoms and electronegative fluorine atoms leads to a complex potential energy surface with multiple local minima, each representing a different staggered or eclipsed conformation around the C-C bonds.

Conformational analysis, typically performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), reveals the relative energies of these conformers. The calculations would identify the global minimum, which is the most populated conformation at thermal equilibrium, as well as the energy barriers for rotation between different conformers. The relative orientation of the two bromine atoms (anti, gauche) is a key determinant of conformational stability.

Table 1: Hypothetical Relative Energies of this compound Conformers Note: This table is illustrative, as specific computational studies on the conformational landscape of this exact molecule are not widely published. The values represent typical energy differences found in similar halogenated alkanes.

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Global Minimum) | DFT/B3LYP |

| Gauche (+) | ~60° | 1.2 | DFT/B3LYP |

| Gauche (-) | ~-60° | 1.2 | DFT/B3LYP |

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between two or more molecules into physically meaningful components. For this compound, EDA can quantify the nature of the forces when it interacts with other molecules, such as Lewis bases or other halogenated compounds. The total interaction energy (ΔE_int) is typically broken down into:

Electrostatic (ΔE_elec): The classical Coulombic interaction between the static charge distributions of the molecules.

Pauli Repulsion (ΔE_Pauli): The destabilizing term arising from the repulsion of closed-shell electrons, as described by the Pauli Exclusion Principle.

Orbital Interaction (ΔE_orb): The stabilizing energy gained from the mixing of occupied and unoccupied orbitals between the interacting molecules, which includes charge transfer and polarization effects.

Dispersion (ΔE_disp): The attractive force arising from correlated electron movements, also known as London dispersion forces.

EDA is particularly valuable for studying halogen bonds, revealing the relative contributions of electrostatics and orbital interactions to the bond's strength and directionality.

Molecular Electrostatic Potential (MEP) Mapping and σ-Hole Characterization

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the highly electronegative fluorine atoms create a strong electron-withdrawing effect, pulling electron density away from the rest of the molecule. This effect is crucial for the formation of a "σ-hole". A σ-hole is a region of positive electrostatic potential located on the outermost portion of a halogen atom (in this case, bromine), along the axis of the C-Br bond. This positive cap arises because the electron density is drawn towards the carbon atom and displaced to the sides of the bromine atom, leaving the pole electron-deficient.

The presence and magnitude of the σ-hole on the bromine atoms are direct indicators of the molecule's ability to act as a halogen bond donor. A more positive σ-hole leads to stronger and more directional halogen bonds with Lewis bases (halogen bond acceptors).

Natural Bond Orbital (NBO) Analysis for Charge Transfer Phenomena and Orbital Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that align with classical chemical bonding concepts (lone pairs, bonds). This method provides a quantitative picture of charge distribution and charge transfer interactions.

For this compound, NBO analysis can quantify the natural atomic charges, revealing the extent of the polarization of the C-F and C-Br bonds. More importantly, when analyzing a halogen-bonded complex, NBO theory can identify and quantify the specific orbital interactions responsible for the bond. The primary interaction in a halogen bond is the charge transfer from a lone pair (n) of the Lewis base (halogen bond acceptor) into the antibonding orbital (σ*) of the C-Br bond (the halogen bond donor).

The energy of this n → σ* interaction, denoted as E(2), can be calculated using second-order perturbation theory within the NBO framework. A larger E(2) value indicates a stronger orbital interaction and a more significant charge transfer, providing a quantitative measure of the covalent character of the halogen bond.

Simulations of Halogen Bonding Networks and Supramolecular Self-Assembly

Building upon the understanding of its fundamental interaction properties, computational simulations can predict how molecules of this compound might behave in condensed phases. Using molecular dynamics (MD) or Monte Carlo (MC) simulations with force fields specifically parameterized to accurately describe halogen bonding, it is possible to model the spontaneous self-assembly of these molecules.

These simulations can reveal the formation of ordered supramolecular structures, such as chains, sheets, or more complex three-dimensional networks, driven by the directional C-Br···Br or C-Br···F halogen bonds. By analyzing the radial distribution functions and coordination numbers from the simulation trajectories, researchers can predict the short- and long-range order in the resulting material. Such simulations are crucial for the rational design of new crystal structures and functional materials where precise molecular arrangement is key.

Applications in Advanced Organic Synthesis and Catalysis

Design and Development of Chiral Catalysts and Selectors

The development of catalysts and selectors capable of distinguishing between enantiomers is a cornerstone of modern asymmetric synthesis. The specific stereochemistry and electronic properties of (S)-1,2-Dibromohexafluoropropane make it a compelling candidate for these applications, particularly through the mechanism of halogen bonding.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. This interaction has been increasingly exploited in asymmetric catalysis. This compound serves as a potent chiral halogen bond donor. The electron-withdrawing fluorine atoms on the propane (B168953) backbone enhance the electrophilic character of the bromine atoms, making them effective participants in halogen bonds.

A notable example of this is the resolution of racemic 1,2-dibromohexafluoropropane (B46708) itself. In a key study, researchers demonstrated that attractive intermolecular interactions between the perfluoroalkyl bromide and a bromide ion were fundamental to the separation process. nih.gov This demonstrates the capacity of the bromine atoms in the molecule to act as effective halogen bond donors, a critical function for its potential use in designing chiral catalysts where it could activate a substrate through these specific interactions.

Enantioselective recognition is the process by which a chiral molecule preferentially interacts with one enantiomer over another. This principle is fundamental to both analytical enantiomer separation and asymmetric catalysis.

The enantioselective recognition of this compound has been successfully achieved using a chiral resolving agent, (-)-sparteinium hydrobromide. nih.gov The mechanism relies on the formation of a cocrystal, where the chiral selector, (-)-sparteinium hydrobromide, specifically interacts with the (S)-enantiomer of 1,2-dibromohexafluoropropane. This selective interaction is driven by the formation of strong halogen bonds between the bromine atoms of the this compound and the bromide ion from the sparteinium salt. The precise geometric fit and intermolecular forces lead to the preferential crystallization of one diastereomeric complex, enabling the separation of the (S)-enantiomer from the racemic mixture. This process highlights a clear and effective mechanism of enantioselective recognition governed by halogen bonding.

| Component 1 | Component 2 | Key Interaction | Outcome |

| This compound | (-)-Sparteinium hydrobromide | Halogen Bonding | Formation of a stable cocrystal |

| Description | Description | Description | Description |

| The chiral halogen bond donor with two bromine atoms on a hexafluorinated propane backbone. | The chiral selector providing a bromide ion as a halogen bond acceptor. | An attractive force between the electrophilic region of the bromine atoms and the bromide ion. | Enantioselective recognition and resolution of the racemic mixture. |

Utilization of this compound as a Chiral Building Block

Chiral building blocks, or synthons, are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity. The structure of this compound, with its defined stereocenters, suggests its potential as a valuable synthon for the introduction of fluorinated and brominated stereogenic centers.

The presence of both bromine and fluorine on adjacent stereogenic carbons makes this compound an intriguing, albeit underexplored, building block. In principle, the bromine atoms can be substituted via nucleophilic attack, allowing for the incorporation of the chiral hexafluoropropyl moiety into more complex molecular architectures. Such a strategy would be a direct method for creating complex molecules with multiple, defined stereocenters containing fluorine, a feature often sought in pharmaceutical and agrochemical compounds for its ability to modulate metabolic stability and binding affinity. However, specific examples of this compound being used for this purpose are not extensively documented in scientific literature.

Exploration in Functional Material Design through Supramolecular Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by noncovalent intermolecular forces. The ability of this compound to engage in specific and directional interactions makes it a valuable component for creating highly ordered functional materials.

The enantioselective recognition between this compound and (-)-sparteinium hydrobromide leads to the formation of remarkable, well-defined supramolecular structures. nih.gov The halogen bonds guide the self-assembly of the components into enantiopure, infinite supramolecular helices. nih.gov This spontaneous formation of a complex, ordered, and chiral higher-order structure from simple molecular components is a prime example of supramolecular assembly. The resulting helical and crystalline material possesses properties that are distinct from its individual components, opening avenues for the design of new functional materials with potential applications in fields such as nonlinear optics or chiral separations.

| Building Blocks | Driving Interaction | Resulting Supramolecular Structure | Potential Application |

| This compound and (-)-Sparteinium hydrobromide | Halogen Bonding | Infinite Supramolecular Helices | Chiral Materials Science |

Research Directions and Future Perspectives

Emerging Trends in Chiral Halogen and Fluorine Chemistry

The fields of chiral halogen and fluorine chemistry are currently experiencing rapid growth, driven by the demand for new materials, pharmaceuticals, and agrochemicals with precisely controlled three-dimensional structures and tailored properties. (S)-1,2-Dibromohexafluoropropane stands at the intersection of these dynamic areas.

One of the most significant emerging trends is the use of fluorinated chiral building blocks in asymmetric synthesis. rsc.orgacs.orgresearchgate.net The presence of the hexafluoropropane moiety in this compound can impart unique properties such as enhanced thermal stability, lipophilicity, and metabolic stability to larger molecules. acs.org Researchers are increasingly exploring the stereoselective synthesis of complex molecules using such fluorinated chiral synthons. rsc.org The bromine atoms in this compound offer versatile handles for further chemical transformations, including nucleophilic substitution, elimination, and cross-coupling reactions, making it a potentially valuable precursor for a diverse range of chiral fluorinated compounds. A key research direction will be the development of new catalytic methods for the stereospecific conversion of the dibromo functionality into other useful chemical groups, while preserving the stereochemical integrity of the chiral center.

Furthermore, the stereoselective construction of carbon-fluorine and carbon-bromine bonds is a major focus in modern organic chemistry. rsc.orgnih.gov While the synthesis of this compound itself presents a challenge, emerging asymmetric halogenation and fluorination techniques could provide more efficient and selective routes to this and related compounds. Recent advances in palladium-catalyzed asymmetric 1,2-dibromo synthesis offer a potential pathway for the enantioselective preparation of such vicinal dibromides. nih.gov The development of catalysts that can control the stereochemistry of halogenation on highly fluorinated substrates will be a critical area of future investigation.

The table below summarizes key research trends and their potential implications for this compound.

| Research Trend | Description | Potential Implication for this compound |

| Fluorinated Chiral Building Blocks | Utilization of small, enantiopure fluorinated molecules as starting materials for the synthesis of complex chiral targets. rsc.orgacs.orgresearchgate.net | This compound could serve as a versatile building block for introducing both chirality and a hexafluoropropyl group into new molecules. |

| Asymmetric Halogenation | Development of catalytic methods for the enantioselective introduction of halogen atoms into organic molecules. nih.gov | More efficient and highly selective synthetic routes to this compound and its analogs could be developed. |

| Stereospecific C-Br Bond Functionalization | New catalytic systems for the substitution of bromine atoms with other functional groups while controlling the stereochemical outcome. | Enables the conversion of this compound into a wider range of valuable chiral fluorinated products. |

| Organofluorine Chemistry | Exploration of the unique reactivity and properties conferred by fluorine atoms and fluorinated groups in organic molecules. nih.gov | Deeper understanding of how the hexafluoropropane backbone influences the reactivity of the chiral center and the bromine atoms. |

Computational Design of Novel this compound Derivatives for Specific Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. For this compound, computational methods can guide the design of derivatives with tailored properties for specific applications.

A significant area of focus is the computational prediction of chiroptical properties, such as optical rotation and circular dichroism. nih.gov These properties are crucial for characterizing chiral molecules and understanding their interactions with other chiral systems. By employing quantum mechanical calculations, it is possible to predict the chiroptical spectra of different derivatives of this compound. nih.govd-nb.infonih.gov This predictive capability can accelerate the identification of derivatives with strong chiroptical responses, which could be useful as chiral probes or in the development of chiroptical materials.

Moreover, computational modeling can be used to design derivatives with specific reactivity profiles. For instance, by calculating reaction pathways and transition state energies, researchers can predict how modifications to the hexafluoropropane backbone or replacement of the bromine atoms with other functional groups will affect the molecule's reactivity in various chemical transformations. This can aid in the design of novel chiral ligands for asymmetric catalysis or new monomers for the synthesis of advanced polymers. The use of deep learning and other machine learning techniques is also an emerging trend in this area, allowing for the rapid screening of vast numbers of potential derivatives to identify candidates with exceptional properties. d-nb.infonih.gov

The following table outlines potential applications for computationally designed derivatives of this compound.

| Potential Application | Design Strategy | Relevant Computational Methods |

| Chiral Solvating Agents | Design derivatives with specific intermolecular interactions for the enantiomeric recognition of other chiral molecules. | Molecular docking, non-covalent interaction analysis. |

| Chiral Ligands for Asymmetric Catalysis | Modify the structure to create effective binding sites for metal catalysts and to control the stereochemical outcome of reactions. | Density Functional Theory (DFT) for transition state analysis, molecular mechanics for conformational searching. |

| Advanced Polymers | Design bifunctional derivatives that can be polymerized to create chiral, fluorinated polymers with unique material properties. | Polymer simulations, calculation of monomer reactivity ratios. |

| Chiroptical Materials | Systematically modify the structure to enhance the circular dichroism or optical rotation at specific wavelengths. | Time-dependent DFT (TD-DFT) for chiroptical spectra prediction. nih.govd-nb.infonih.gov |

Integration with Advanced Analytical Techniques for Real-Time Mechanistic Studies

Understanding the detailed mechanisms of chemical reactions is fundamental to developing new synthetic methods and controlling chemical processes. The integration of advanced analytical techniques with the study of this compound and its reactions can provide unprecedented insights into its chemical behavior.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution and for studying their conformational dynamics. nih.govyoutube.combruker.comnih.govdtu.dk By comparing experimentally measured VCD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of this compound and its reaction products can be unambiguously determined. youtube.com Furthermore, time-resolved VCD could be employed to monitor changes in chirality and conformation during a chemical reaction, providing real-time mechanistic information. nih.gov

Femtosecond spectroscopy allows for the observation of chemical reactions on the timescale of molecular vibrations, providing a direct window into the dynamics of bond breaking and formation. britannica.comrsc.orgnih.govosti.gov For reactions involving this compound, such as nucleophilic substitution or elimination, femtosecond pump-probe spectroscopy could be used to track the movement of atoms and the evolution of electronic states as the reaction proceeds. britannica.comrsc.org This would provide fundamental insights into the role of the fluorinated backbone and the chiral center in directing the reaction dynamics.

The coupling of chiral chromatography with mass spectrometry (LC-MS) is another powerful tool for mechanistic studies. researchgate.netresearchgate.netchromatographyonline.comrsc.org This technique allows for the separation and identification of enantiomers and diastereomers in complex reaction mixtures. researchgate.netresearchgate.netchromatographyonline.comrsc.org By analyzing the stereochemical outcome of reactions involving this compound under different conditions, detailed mechanistic hypotheses can be tested. For example, the formation of different stereoisomeric products can provide evidence for specific reaction intermediates or transition states.

The table below highlights how advanced analytical techniques can be applied to study the mechanistic aspects of reactions involving this compound.

| Analytical Technique | Information Gained | Relevance to Mechanistic Studies |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-phase conformation, real-time changes in chirality. nih.govyoutube.combruker.comnih.govdtu.dk | Elucidation of stereochemical pathways and conformational changes during a reaction. |

| Femtosecond Spectroscopy | Ultrafast dynamics of bond cleavage and formation, identification of transient intermediates. britannica.comrsc.orgnih.govosti.gov | Direct observation of the elementary steps of a chemical reaction at the molecular level. |

| Chiral Chromatography-Mass Spectrometry (LC-MS) | Enantiomeric and diastereomeric composition of reaction mixtures, identification of products and byproducts. researchgate.netresearchgate.netchromatographyonline.comrsc.org | Determination of the stereoselectivity and stereospecificity of reactions, providing insights into reaction mechanisms. |

Q & A

Q. What are the primary synthetic routes for (S)-1,2-Dibromohexafluoropropane, and how can enantiomeric purity be ensured?

this compound is typically synthesized via halogen exchange or radical bromination of fluorinated precursors. To achieve enantiomeric purity, chiral resolution techniques such as chromatography using chiral stationary phases or asymmetric synthesis via enantioselective catalysts are critical. Characterization via polarimetry and chiral GC/MS can validate purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key methods include:

- ¹⁹F NMR : Identifies fluorine environments and confirms structural integrity (e.g., terminal vs. bridging fluorine atoms) .

- GC-MS : Verifies molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects C-Br and C-F vibrational modes. Cross-referencing with density (2.169 g/cm³) and refractive index (1.3605) from experimental data ensures consistency .

Q. What safety protocols are essential when handling this compound?

Due to its high volatility (b.p. 73°C) and toxicity, use fume hoods, PPE (gloves, goggles), and inert gas lines during synthesis. Spill containment requires non-combustible absorbents. Emergency protocols should address inhalation risks (e.g., respiratory support) .

Advanced Research Questions

Q. How does this compound behave in Lewis acid-catalyzed isomerization reactions?

The compound acts as a substrate in isomerization reactions requiring ultra-strong Lewis acids (e.g., Nb-doped HS-AlF₃). The reaction mechanism involves bromine displacement and fluorine rearrangement, monitored via ¹⁹F NMR and kinetic isotope effects. Catalytic activity correlates with acid strength (NH₃-TPD) and surface area (N₂ adsorption) of the catalyst .

Q. What experimental strategies resolve contradictions in catalytic performance data for this compound?

Contradictions often arise from catalyst preparation methods (aqueous vs. anhydrous HF routes) or impurities. Mitigation strategies include:

Q. How can computational modeling enhance the design of reactions involving this compound?

Density Functional Theory (DFT) predicts transition states and regioselectivity in bromine substitution reactions. Tools like AI-driven synthesis planners (e.g., Reaxys/Pistachio models) optimize reaction pathways by analyzing steric and electronic effects of fluorine substituents .

Methodological Guidance

How to formulate rigorous research questions for studies on fluorinated bromopropanes?

Apply frameworks like PICO (Population: reaction systems; Intervention: catalytic conditions; Comparison: alternative substrates; Outcome: yield/selectivity) and FINER (Feasible: scalable synthesis; Novel: unexplored catalysts; Relevant: industrial precursors). Avoid overly broad questions (e.g., "Is it reactive?") in favor of hypothesis-driven inquiries (e.g., "How do electron-withdrawing groups influence SN2 kinetics?") .

Q. What are best practices for reconciling open data requirements with proprietary research on fluorinated compounds?

Use de-identified datasets (e.g., anonymized reaction conditions) and metadata tagging. For sensitive data (e.g., catalyst compositions), employ controlled-access repositories. Ethical guidelines from institutions like the BIH QUEST Center emphasize balancing transparency with intellectual property rights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.